
(5-Bromo-1,3-phenylene)bis(triphenylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-1,3-phenylene)bis(triphenylsilane) is an organosilicon compound that features a brominated phenylene core with two triphenylsilane groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1,3-phenylene)bis(triphenylsilane) typically involves the reaction of 5-bromo-1,3-dibromobenzene with triphenylsilane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using toluene as the solvent. The reaction conditions generally include heating the mixture to around 120°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for (5-Bromo-1,3-phenylene)bis(triphenylsilane) are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
(5-Bromo-1,3-phenylene)bis(triphenylsilane) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Oxidation and Reduction: The phenylene core can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid derivative would yield a biaryl compound.
科学研究应用
(5-Bromo-1,3-phenylene)bis(triphenylsilane) has several scientific research applications, including:
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic systems for various organic transformations.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
作用机制
The mechanism by which (5-Bromo-1,3-phenylene)bis(triphenylsilane) exerts its effects depends on the specific application. In catalysis, the compound can coordinate to metal centers, facilitating various organic transformations. The bromine atom and phenylene core can also participate in electronic interactions, influencing the reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
(5-Bromo-1,3-phenylene)bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of triphenylsilane.
(5-Bromo-1,3-phenylene)bis(tert-butylsilane): Features tert-butylsilane groups.
(5-Bromo-1,3-phenylene)bis(dimethylphenylsilane): Contains dimethylphenylsilane groups.
Uniqueness
(5-Bromo-1,3-phenylene)bis(triphenylsilane) is unique due to the presence of bulky triphenylsilane groups, which can influence the compound’s steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
属性
分子式 |
C42H33BrSi2 |
|---|---|
分子量 |
673.8 g/mol |
IUPAC 名称 |
(3-bromo-5-triphenylsilylphenyl)-triphenylsilane |
InChI |
InChI=1S/C42H33BrSi2/c43-34-31-41(44(35-19-7-1-8-20-35,36-21-9-2-10-22-36)37-23-11-3-12-24-37)33-42(32-34)45(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-33H |
InChI 键 |
GALLBYRUOQDHKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)Br)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13347495.png)
![(1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B13347496.png)
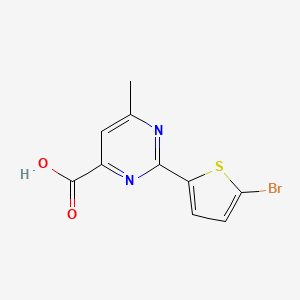
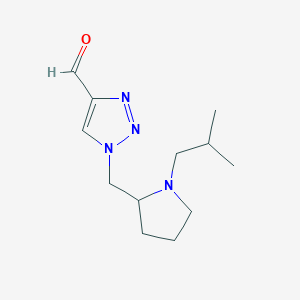
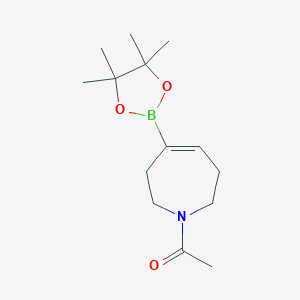
![Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate](/img/structure/B13347508.png)
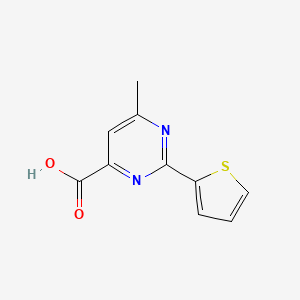

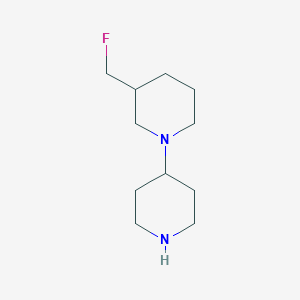

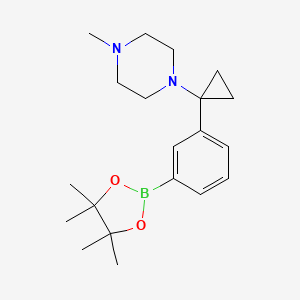
![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)
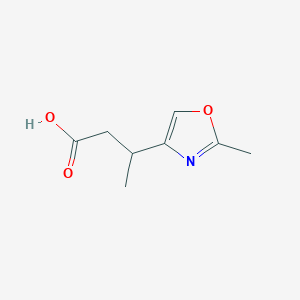
![2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)
